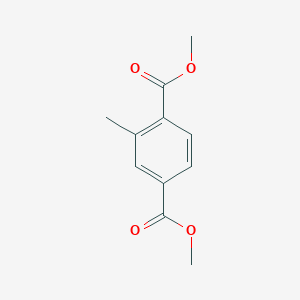
Dimethyl 2-methylterephthalate
Übersicht
Beschreibung
Synthesis Analysis
Dimethyl 2-methylterephthalate is synthesized through a complex process involving the catalytic methylation of terephthalic acid or its derivatives. The process often requires specific catalysts to achieve the desired methylation at the 2-position of the terephthalate molecule, producing the dimethyl ester variant. Research shows different methods for synthesizing related compounds, such as the selective synthesis of 2,6-dimethylnaphthalene, which shares similarities in the methylation process of aromatic compounds (Niftaliyeva, Güleç, & Karaduman, 2020).
Molecular Structure Analysis
The molecular structure of dimethyl 2-methylterephthalate is characterized by its aromatic ring substituted with two methoxy groups and a methyl group. This structure is crucial for its reactivity and physical properties, as the positioning of these groups affects its interactions and steric hindrance. Crystal structure analyses of similar compounds reveal the impact of substitution on molecular configuration and intermolecular interactions, which is critical for understanding the material's behavior in various applications (Liu, Tang, & Zhu, 2006).
Chemical Reactions and Properties
Dimethyl 2-methylterephthalate undergoes various chemical reactions, particularly those relevant to polymer synthesis. It can participate in polycondensation reactions to form polyesters, reacting with diols to produce polymers with high thermal stability and mechanical strength. The ester groups in the molecule are reactive sites for such condensation reactions, leading to the formation of long polymer chains. The study of methylation reactions and the reactivity of similar compounds provides insights into the chemical properties and potential applications of dimethyl 2-methylterephthalate (Güleç, Niftaliyeva, & Karaduman, 2018).
Physical Properties Analysis
The physical properties of dimethyl 2-methylterephthalate, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of methoxy and methyl groups affects its polarity, boiling point, and solubility in various solvents, which are important for its processing and application in polymer synthesis. Studies on related compounds help elucidate the relationship between molecular structure and physical properties (Cheng et al., 2020).
Chemical Properties Analysis
The chemical properties of dimethyl 2-methylterephthalate, such as reactivity, stability, and compatibility with other compounds, are pivotal for its use in polymer chemistry. Its ester groups make it a versatile intermediate for reactions with alcohols and acids, facilitating the synthesis of various polyester materials with desired properties. The compound's reactivity towards hydrolysis, esterification, and other chemical modifications is crucial for tailoring material properties for specific applications (Firdaus et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis of Polycyclic Sulfur-Containing Compounds : Dimethyl 2,3-dihydroxyterephthalate, a related compound, is used in the synthesis of polycyclic sulfur-containing compounds and macrobicyclic Fe sequestering agents. It is also directly used to synthesize enterobactin analogues (Huang & Liang, 2007).
Influence on Polymer Properties : Research on dimethyl terephthalate (DMTP) has shown that it is a model compound for poly(ethylene terephthalate) (PETP) and influences the behavior of PETP in the presence of organic acid salts (Legras et al., 1986).
Environmental Fate and Biotransformation : Dimethyl terephthalate (DMT) is widely used in the manufacture of polyesters and plastics. Microorganisms play a significant role in dissipating DMT from the environment, and studies have explored the enzymes responsible for this transformation, highlighting their role in reducing DMT toxicity (Cheng et al., 2020).
Green Synthesis of Renewable Monomers : Dimethyl terephthalate plays a crucial role in the production of polyesters. Research has focused on finding renewable monomer alternatives for substances like dimethyl terephthalate, derived from petroleum-based resources (Firdaus et al., 2020).
Methylation in Chemical Synthesis : The methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts, aimed at synthesizing 2,6-dimethylnaphthalene, involves compounds like 2,6-dimethyl terephthalate. This process is critical for producing certain polyethylene and polybutylene naphthalate products (Güleç et al., 2018).
Hydrolysis to Produce Terephthalic Acid : The hydrolysis of dimethyl terephthalate (DMT) to terephthalic acid (TPA) has been studied, revealing insights into the reaction mechanism and the role of catalysts in promoting the reaction rate (Sim & Han, 2006).
Mutagenic Effects in Biological Systems : The mutagenic activity of dimethyl terephthalate was evaluated in mice, revealing its potential genetic hazard to higher organisms including humans (Goncharova et al., 1988).
Safety And Hazards
Eigenschaften
IUPAC Name |
dimethyl 2-methylbenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-6-8(10(12)14-2)4-5-9(7)11(13)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIRJLBDSXBZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065722 | |
| Record name | Dimethyl 3-methylterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-methylterephthalate | |
CAS RN |
14186-60-8 | |
| Record name | 1,4-Dimethyl 2-methyl-1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14186-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2-methyl-, 1,4-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014186608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2-methyl-, 1,4-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 3-methylterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2-methylterephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



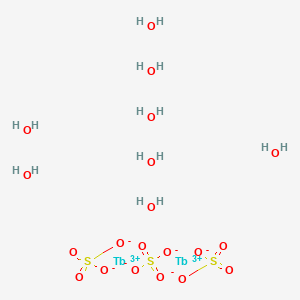
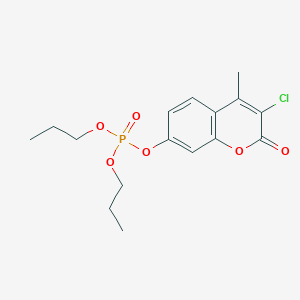
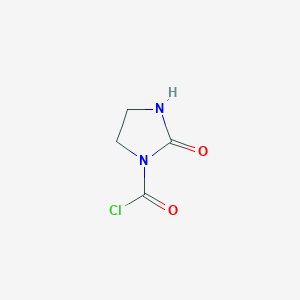

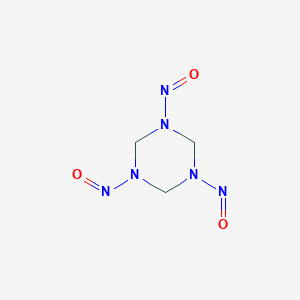
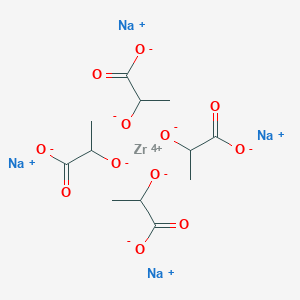
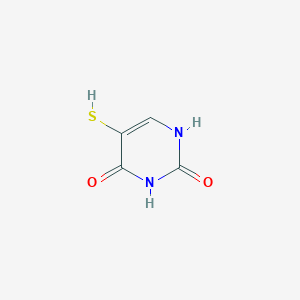
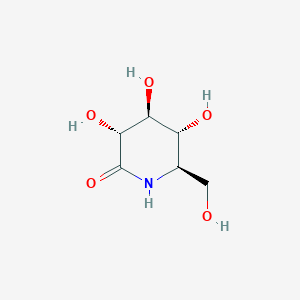
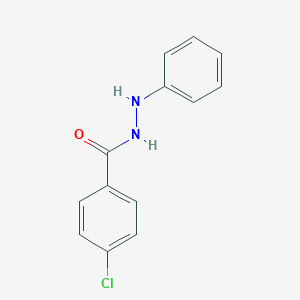
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)
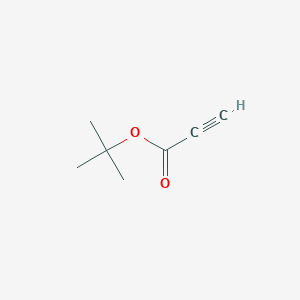
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)

